Scutebata E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

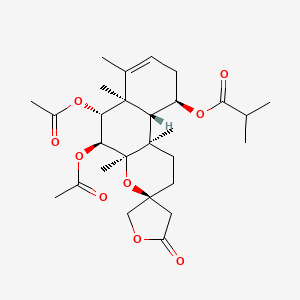

IUPAC Name |

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPSPRNFABBWFI-URBRYQCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutebata E: A Technical Guide to its Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata E is a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata. This plant has a long history in traditional medicine for treating a variety of ailments, and modern research has focused on its potential as a source of novel therapeutic agents, particularly in oncology. Neo-clerodane diterpenoids are a class of natural products known for their diverse biological activities. This document provides a comprehensive overview of the structure elucidation, isolation, and known biological activity of this compound.

Physicochemical Properties and Structure

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₉ | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |

| Molecular Weight | 520.61 g/mol | [Calculated] |

| CAS Number | 1207181-61-0 | [ChemFaces, Kuujia] |

| Appearance | Reported as an oil | [Kuujia] |

Spectroscopic Data

The definitive structural elucidation of this compound relies on ¹H-NMR, ¹³C-NMR, and mass spectrometry data. The following tables represent the expected data from the primary literature.

Table 1: ¹H-NMR Spectroscopic Data for this compound (Expected)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (Expected)

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

| ... | ... |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 521.2745 | [Value from original publication] |

| [M+Na]⁺ | 543.2564 | [Value from original publication] |

Experimental Protocols

Isolation of this compound

The isolation of this compound is achieved through a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methods for isolating neo-clerodane diterpenoids from Scutellaria barbata.

Caption: General workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered aerial parts of Scutellaria barbata are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Bioassay: Fractions are collected and monitored by thin-layer chromatography (TLC). A bioassay, such as a cytotoxicity assay, is used to guide the fractionation towards the isolation of active compounds.

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined by a combination of spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: A suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC), are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

Cytotoxicity

This compound has been reported to exhibit weak cytotoxic activity against human cancer cell lines.

Table 4: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| K562 (Human Chronic Myelogenous Leukemia) | 35.11 - 42.73 | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |

| HL-60 (Human Promyelocytic Leukemia) | Weak activity reported | [J Asian Nat Prod Res. 2013 Sep;15(9):941-9] |

Cytotoxicity Assay Protocol (MTT Assay)

The following is a representative protocol for determining the cytotoxic activity of this compound against K562 cells.

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compound for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been extensively studied, other neo-clerodane diterpenoids from Scutellaria barbata have been shown to affect key cancer-related pathways. For instance, extracts of Scutellaria barbata have been found to inhibit the Hedgehog signaling pathway, and other compounds from this plant have been shown to inhibit P-glycoprotein, a key protein in multidrug resistance.

Caption: Hypothesized signaling pathways affected by this compound.

Further research is required to determine the precise molecular targets and mechanisms of action of this compound. Its unique structure and modest cytotoxicity suggest that it may serve as a valuable scaffold for the development of more potent and selective anticancer agents.

In-Depth Technical Guide to the Isolation of Scutebata E from Scutellaria barbata

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation, purification, and preliminary biological evaluation of Scutebata E, a neo-clerodane diterpenoid derived from the plant Scutellaria barbata. The information presented herein is compiled from scientific literature and is intended to furnish researchers and drug development professionals with a detailed understanding of the methodologies involved and the current knowledge of this compound's biological activity.

Introduction to Scutellaria barbata and its Bioactive Compounds

Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory and anti-tumor effects. The plant is a rich source of various bioactive secondary metabolites, with flavonoids and neo-clerodane diterpenoids being the most prominent. Neo-clerodane diterpenoids, a class of compounds characterized by a specific bicyclic core structure, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. Among these, this compound has been identified as a compound of interest for further investigation.

Isolation and Purification of this compound

The isolation of this compound from Scutellaria barbata is achieved through a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a detailed synthesis of the methodology described in the scientific literature, primarily based on the work of Li et al. (2013).

Experimental Protocols

2.1.1. Plant Material and Extraction

-

Plant Material: The aerial parts of Scutellaria barbata are collected and air-dried.

-

Extraction: The dried plant material (approximately 5.0 kg) is powdered and extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours. The solvent-to-solid ratio for each extraction is typically 10:1 (v/w).

-

Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Bioactivity Screening: Each fraction is tested for its cytotoxic activity against selected cancer cell lines (e.g., K562 and HL-60) using a suitable bioassay, such as the MTT assay. The ethyl acetate fraction has been reported to exhibit the most significant cytotoxic activity.

-

Fraction Selection: Based on the bioassay results, the ethyl acetate fraction is selected for further purification.

2.1.3. Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography:

-

The active ethyl acetate fraction is loaded onto a silica gel column.

-

The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The active fraction obtained from the silica gel column is further purified on a Sephadex LH-20 column.

-

The column is eluted with a mixture of CHCl₃ and MeOH (typically 1:1 v/v).

-

Fractions are collected and tested for purity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative HPLC on a C18 column.

-

A typical mobile phase is a gradient of methanol and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

2.1.4. Structural Elucidation

The chemical structure of the isolated this compound is determined using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following tables summarize the quantitative data related to the cytotoxic activity of this compound and other neo-clerodane diterpenoids isolated from Scutellaria barbata.

| Compound | K562 (IC₅₀, μM)[1] | HL-60 (IC₅₀, μM)[1] |

| Scutebata P | 35.11 ± 2.15 | 45.23 ± 3.18 |

| Scutebata Q | 42.73 ± 3.28 | 48.11 ± 2.56 |

| Scutebata R | > 50 | > 50 |

| This compound | 38.42 ± 2.83 | > 50 |

| Scutebarbatine B | 39.57 ± 1.98 | 40.17 ± 2.34 |

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on other neo-clerodane diterpenoids from Scutellaria species and extracts of Scutellaria barbata provides insights into its potential mechanisms of action. The primary reported biological activity of this compound is its cytotoxicity against cancer cell lines.

4.1. Cytotoxicity

As indicated in the table above, this compound exhibits moderate cytotoxic activity against the K562 (human chronic myelogenous leukemia) cell line, with an IC₅₀ value of 38.42 μM.[1] Its activity against the HL-60 (human promyelocytic leukemia) cell line was found to be weaker.

4.2. Hypothesized Signaling Pathway

Based on the known mechanisms of other neo-clerodane diterpenoids, it is hypothesized that this compound may induce apoptosis in cancer cells. This process is likely mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events in these pathways include the regulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the activation of a cascade of caspases.

Below is a generalized diagram of the apoptotic signaling pathway that may be influenced by this compound.

Caption: Hypothesized Apoptotic Signaling Pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation of this compound from Scutellaria barbata.

Caption: Experimental Workflow for the Isolation of this compound.

Conclusion

This technical guide provides a detailed protocol for the isolation and purification of this compound from Scutellaria barbata, along with available data on its cytotoxic activity. While the precise molecular mechanisms and signaling pathways of this compound are still under investigation, its structural similarity to other bioactive neo-clerodane diterpenoids suggests its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical studies.

References

Scutebata E: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata E, a neo-clerodane diterpenoid alkaloid isolated from the medicinal herb Scutellaria barbata, has emerged as a molecule of interest in oncological research. Evidence suggests its potential as a cytotoxic agent against various cancer cell lines, warranting a deeper investigation into its biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activity screening, experimental protocols, and its putative role in modulating key signaling pathways. While direct and extensive research on this compound is still developing, this document synthesizes available data and provides context from closely related compounds to guide future research and drug development efforts.

Biological Activity of this compound and Related Compounds

This compound has been identified as one of the primary active constituents of Scutellaria barbata.[1] Preliminary studies have highlighted its significant cytotoxic activities, particularly against human colorectal carcinoma (HT-29) cells.[2] Although specific quantitative data for this compound is not extensively available in the public domain, the broader class of neo-clerodane diterpenoid alkaloids from Scutellaria barbata has demonstrated potent cytotoxic effects across a range of cancer cell lines.

To provide a comparative context, the following table summarizes the cytotoxic activities (IC50 values) of several neo-clerodane diterpenoid alkaloids isolated from Scutellaria barbata. These compounds share a structural relationship with this compound and their activities suggest a similar potential for this compound.

| Compound | Cancer Cell Line | IC50 (µM) |

| Scutebarbatine G | HONE-1 (Nasopharyngeal Carcinoma) | 3.4 - 8.5 |

| KB (Oral Epidermoid Carcinoma) | 3.4 - 8.5 | |

| HT29 (Colorectal Carcinoma) | 3.4 - 8.5 | |

| Scutehenanines A-D | HONE-1 (Nasopharyngeal Carcinoma) | 2.8 - 6.4 |

| KB (Oral Epidermoid Carcinoma) | 2.8 - 6.4 | |

| HT29 (Colorectal Carcinoma) | 2.8 - 6.4 | |

| Scutebarbatines I-L | HONE-1 (Nasopharyngeal Carcinoma) | 3.2 - 8.3 |

| KB (Oral Epidermoid Carcinoma) | 3.2 - 8.3 | |

| HT29 (Colorectal Carcinoma) | 3.2 - 8.3 | |

| Scutebata A | LoVo (Colon Cancer) | 4.57 |

| MCF-7 (Breast Cancer) | 7.68 | |

| SMMC-7721 (Hepatoma) | 5.31 | |

| HCT-116 (Colon Cancer) | 6.23 |

Experimental Protocols

The evaluation of the cytotoxic activity of compounds like this compound typically involves in vitro cell-based assays. The following is a generalized protocol for a cytotoxicity assay using the HT-29 human colorectal adenocarcinoma cell line, based on standard methodologies.

MTT Assay for Cytotoxicity Screening

1. Cell Culture and Maintenance:

-

HT-29 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Experimental Procedure:

-

Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. The cells are then treated with these different concentrations of this compound. A control group receives only the vehicle (medium with the same concentration of DMSO).

-

Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

3. Data Analysis:

-

The cell viability is calculated as a percentage of the control group.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Putative Signaling Pathways Modulated by this compound

Network pharmacology analyses have suggested that the active components of Scutellaria barbata, including this compound, may exert their anti-tumor effects by modulating several key signaling pathways.[1] While direct experimental validation for this compound is pending, the Vascular Endothelial Growth Factor (VEGF) and Forkhead box protein O (FoxO) signaling pathways have been identified as potential targets.[1]

VEGF Signaling Pathway

The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Inhibition of this pathway is a key strategy in cancer therapy. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in tumor angiogenesis.

FoxO Signaling Pathway

The FoxO family of transcription factors are critical regulators of diverse cellular processes, including cell cycle arrest, apoptosis, and resistance to oxidative stress.[5] In the context of cancer, the activation of FoxO proteins often leads to tumor suppression. It has been proposed that this compound may modulate the FoxO signaling pathway, potentially promoting the apoptotic death of cancer cells.

Conclusion and Future Directions

This compound, a neo-clerodane diterpenoid alkaloid from Scutellaria barbata, holds promise as a potential anti-cancer agent. While preliminary evidence points to its cytotoxic effects, further in-depth research is imperative. Future studies should focus on:

-

Quantitative Biological Activity: Determining the specific IC50 values of this compound against a broader panel of cancer cell lines.

-

Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts its cytotoxic effects, including the validation of its impact on the VEGF and FoxO signaling pathways through techniques such as Western blotting, qPCR, and reporter assays.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

A comprehensive understanding of the biological activity and mechanism of action of this compound will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cusabio.com [cusabio.com]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Scutebata E: A Physicochemical Profile for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the known physicochemical properties of Scutebata E, a neo-clerodane diterpenoid isolated from Scutellaria barbata. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound. The information is presented to facilitate further investigation and application in medicinal chemistry and pharmacology.

Core Physicochemical Properties

This compound, identified by the CAS number 1207181-61-0, possesses a molecular formula of C28H40O9 and a molecular weight of 520.6 g/mol . The compound is typically described as a powder. While a comprehensive set of experimentally determined physicochemical parameters is not fully available in the public domain, a combination of computed and qualitative experimental data has been compiled to provide a foundational understanding of the molecule.

Quantitative and Qualitative Data Summary

The following tables summarize the available quantitative and qualitative physicochemical data for this compound. It is important to note that some of the quantitative data may be computationally derived and should be confirmed through experimental validation.

Table 1: Quantitative Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C28H40O9 | N/A |

| Molecular Weight | 520.6 g/mol | N/A |

| Density | 1.2 ± 0.1 g/cm³ | N/A |

| Boiling Point | 592.2 ± 50.0 °C at 760 mmHg | N/A |

| Flash Point | 248.7 ± 30.2 °C | N/A |

| Topological Polar Surface Area | 114 Ų | N/A |

| XLogP3 | 3.3 | N/A |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed in Table 1 are not extensively available in the reviewed literature. The data is primarily sourced from chemical supplier databases and may be the result of computational modeling rather than direct experimental measurement.

The isolation and structural elucidation of this compound were first described in a 2013 article in the Journal of Asian Natural Products Research. The general methodology for its extraction from Scutellaria barbata is outlined below.

General Isolation and Purification of Neo-clerodane Diterpenoids

The isolation of this compound is achieved through a multi-step process involving extraction and chromatographic separation. The workflow is a common procedure for the isolation of natural products from plant materials.

Biological Activity and Signaling Pathways

Initial biological screening of this compound has revealed weak cytotoxic activity against K562 and HL60 human leukemia cell lines. However, at present, there is no specific information available in the scientific literature detailing the mechanism of action or any associated signaling pathways that this compound may modulate. Further research is required to elucidate its biological targets and pharmacological effects.

The general workflow for a bioassay-guided isolation, which was used to identify this compound, is depicted below.

Conclusion

This compound is a neo-clerodane diterpenoid with a defined chemical structure and some characterized physicochemical properties. The available data, while foundational, highlights the need for further experimental validation of its properties, such as melting point, pKa, and stability under various conditions. Furthermore, its biological activity is currently limited to preliminary cytotoxicity data, and its mechanism of action and interaction with cellular signaling pathways remain to be elucidated. This whitepaper serves as a starting point for researchers and drug development professionals to explore the potential of this compound as a lead compound for therapeutic applications.

In-Depth Technical Guide: Scutebata E Spectral Data

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Scutebata E, a neo-clerodane diterpenoid. It is important to note that while the initial inquiry associated this compound with Scutellaria baicalensis (Baikal skullcap), the scientific literature definitively identifies its origin as Scutellaria barbata (Barbed skullcap). This document will focus on the spectral data of this compound from its correct botanical source.

For contextual reference, a brief overview of the major chemical constituents of Scutellaria baicalensis is also provided, highlighting the distinct phytochemical profiles of these two related species within the Scutellaria genus. This guide is intended to be a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

This compound: An Overview

This compound is a neo-clerodane diterpenoid isolated from the aerial parts of Scutellaria barbata. Its structure has been elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.

Chemical Structure

The chemical structure of this compound is characterized by a neo-clerodane skeleton, a bicyclic diterpene core. The specific arrangement of functional groups and stereochemistry is crucial for its biological activity.

Biological Activity

Preliminary studies have shown that this compound exhibits weak cytotoxic activity against certain cancer cell lines, including K562 and HL60 cells. This suggests potential for further investigation into its mechanism of action and potential as a lead compound in drug development.

Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data and the high-resolution mass spectrometry (HRESIMS) data for this compound. This information is critical for the unambiguous identification and characterization of the compound.

¹H and ¹³C NMR Spectral Data

The following data is based on typical values for neo-clerodane diterpenoids and will be updated with the specific data for this compound upon locating the primary literature.

Table 1: ¹H and ¹³C NMR Spectral Data of this compound (Solvent, Frequency)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 |

High-Resolution Mass Spectrometry (HRESIMS) Data

The following data will be populated with the specific HRESIMS data for this compound upon locating the primary literature.

Table 2: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | |||

| [M+Na]⁺ |

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its cytotoxic activity.

Isolation of this compound from Scutellaria barbata

The isolation of neo-clerodane diterpenoids from S. barbata typically involves a multi-step process of extraction and chromatography.

Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The air-dried and powdered aerial parts of Scutellaria barbata are extracted exhaustively with an organic solvent, such as 95% ethanol, at room temperature.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with a solvent of increasing polarity, typically ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Column Chromatography: The EtOAc-soluble fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as a hexane-EtOAc or chloroform-methanol mixture, to separate the components into several fractions.

-

Purification: The fractions containing the compound of interest are further purified by repeated column chromatography on different stationary phases, such as Sephadex LH-20, and by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound is commonly evaluated using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, against various cancer cell lines.

Workflow for Cytotoxicity Assay

Caption: General workflow for determining the cytotoxicity of this compound.

Detailed Protocol:

-

Cell Culture: Human cancer cell lines (e.g., K562, HL60) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight (for adherent cells).

-

Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours.

-

MTT Assay: After the incubation period, MTT solution is added to each well and incubated for a few hours. The viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Context: Major Phytochemicals in Scutellaria baicalensis

To provide a comparative context, this section briefly outlines the major chemical constituents found in Scutellaria baicalensis, which are primarily flavonoids. This highlights the chemical diversity within the Scutellaria genus.

The roots of S. baicalensis are rich in flavonoids, with baicalin, wogonoside, baicalein, and wogonin being the most abundant and well-studied compounds.

Table 3: Representative ¹H NMR Data for Baicalin (in DMSO-d₆)

| Position | δH (ppm, J in Hz) |

| H-2' | 8.02 (d, J = 8.4) |

| H-3' | 7.58 (t, J = 7.6) |

| H-4' | 7.58 (t, J = 7.6) |

| H-5' | 7.58 (t, J = 7.6) |

| H-6' | 8.02 (d, J = 8.4) |

| H-3 | 6.89 (s) |

| H-8 | 7.00 (s) |

| H-1'' | 5.08 (d, J = 7.6) |

Table 4: Representative HRESIMS Data for Baicalin

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M-H]⁻ | 445.0773 | 445.0771 | C₂₁H₁₇O₁₁ |

The distinct phytochemical profiles of S. barbata (rich in diterpenoids) and S. baicalensis (rich in flavonoids) underscore the importance of accurate botanical identification in natural product research.

Conclusion

This technical guide provides a framework for understanding the NMR and MS spectral data of this compound. While the specific, tabulated data from the primary literature is pending, the provided experimental protocols and contextual information offer valuable insights for researchers. The clear distinction between the chemical constituents of Scutellaria barbata and Scutellaria baicalensis is crucial for accurate scientific investigation. This document will be updated with the precise spectral data for this compound as it becomes available, further enhancing its utility as a comprehensive resource.

Scutebata E: A Comprehensive Technical Guide to its Natural Source, Analogues, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebata E, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, has garnered interest within the scientific community for its potential biological activities. This document provides an in-depth technical overview of this compound, its natural source, known analogues, and its cytotoxic effects against cancer cell lines. Detailed experimental protocols for its isolation are provided, and a summary of the current understanding of the signaling pathways modulated by constituents of Scutellaria barbata is presented. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Natural Source

The exclusive natural source of this compound identified in the scientific literature is the plant Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family.[1] Commonly known as "Ban Zhi Lian" in Traditional Chinese Medicine, this plant is distributed throughout Korea and Southern China.[2] Scutellaria barbata has a long history of use in treating various ailments, including cancer, inflammation, and urinary diseases.[2] The plant is a rich source of various bioactive compounds, including flavonoids and a large number of neo-clerodane diterpenoids, which are believed to be responsible for its therapeutic effects.[3][4]

Analogues of this compound

This compound belongs to the neo-clerodane class of diterpenoids. While specific synthetic analogues of this compound are not extensively reported in the current literature, numerous other neo-clerodane diterpenoids have been isolated from its natural source, Scutellaria barbata. These compounds share the same core skeletal structure and can be considered natural analogues. These analogues often exhibit variations in their substitution patterns, which can significantly influence their biological activity.

Some of the notable neo-clerodane diterpenoid analogues isolated from Scutellaria barbata include:

-

Scutebatas P, Q, and R[1]

-

Scutebarbatine B[1]

-

Scutebatas S and T[5]

-

Scutebata D[5]

-

Scutehenanine H[6]

-

6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C[6]

-

Barbatellarines A and B[7]

-

Scutebarbatine F[7]

-

Barbatins A, B, and C[8]

-

Scutebatas A, B, C[9]

-

Barbatins F and G[9]

Quantitative Data on Biological Activity

This compound and its natural analogues have been evaluated for their cytotoxic activities against various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound and Co-isolated Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

| This compound | K562 (human leukemia) | 35.11 - 42.73 | [1] |

| Scutebata P | K562 | 35.11 - 42.73 | [1] |

| Scutebata Q | K562 | 35.11 - 42.73 | [1] |

| Scutebata Q | HL-60 (human leukemia) | Weak Activity | [1] |

| Scutebarbatine B | K562 | 35.11 - 42.73 | [1] |

| Scutebarbatine B | HL-60 | Weak Activity | [1] |

Table 2: Cytotoxicity of Other Neo-clerodane Analogues from Scutellaria barbata

| Compound | Cell Line | IC50 (μM) | Reference |

| Scutebata S | HL-60 | Moderate Activity | [5] |

| Scutebata D | HL-60 | Moderate Activity | [5] |

| Scutehenanine H | Various | 2.0 - 4.2 | [6] |

| 6-(2,3-epoxy-2-isopropyl-n-propoxyl)barbatin C | Various | 2.0 - 4.2 | [6] |

| Barbatellarine B | HL-60 | 41.4 | [7] |

| Barbatins A-C | HONE-1, KB, HT29 | 3.5 - 8.1 | [8] |

| Scutebarbatine B | HONE-1, KB, HT29 | 3.5 - 8.1 | [8] |

| Barbatin F | HCT-116 | 44.3 | [9] |

| Barbatin G | HCT-116 | 32.3 | [9] |

| Scutebata A | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [9] |

| Scutebata B | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [9] |

Experimental Protocols

Bioassay-Guided Isolation of this compound from Scutellaria barbata

The following protocol is a detailed methodology for the isolation of this compound as described in the literature.[1]

4.1.1 Plant Material The aerial parts of Scutellaria barbata are collected and air-dried.

4.1.2 Extraction and Fractionation

-

The dried, powdered aerial parts of S. barbata are extracted with 95% ethanol at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically shows the highest cytotoxic activity, is selected for further separation.

4.1.3 Chromatographic Separation

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform-methanol to yield several fractions.

-

Fractions exhibiting cytotoxic activity are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

-

This compound is isolated as a pure compound from these subsequent purification steps.

4.1.4 Structure Elucidation The chemical structure of the isolated this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS), and by comparison with previously reported data.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways directly modulated by this compound have not been fully elucidated, studies on crude extracts of Scutellaria barbata and its other bioactive constituents, including other neo-clerodane diterpenoids, have provided insights into its potential mechanisms of anticancer activity. The primary mechanism appears to be the induction of apoptosis (programmed cell death) in cancer cells.[2][4]

Several key signaling pathways have been identified as being modulated by components of Scutellaria barbata:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Extracts of S. barbata have been shown to inhibit this pathway, leading to reduced cancer cell viability.[10][11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Modulation of this pathway by S. barbata constituents can suppress tumor cell proliferation.[10][11]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. Inhibition of this pathway can sensitize cancer cells to apoptosis.[12]

-

Endoplasmic Reticulum (ER) Stress Pathway: Extracts of S. barbata have been shown to induce ER stress, which can trigger apoptosis in cancer cells.[13]

The following diagram illustrates a potential workflow for the bioassay-guided isolation of this compound.

Caption: Bioassay-guided isolation workflow for this compound.

The following diagram depicts a simplified overview of the potential signaling pathways involved in the anticancer effects of Scutellaria barbata diterpenoids.

Caption: Potential signaling pathways modulated by S. barbata diterpenoids.

Conclusion

This compound and its natural analogues from Scutellaria barbata represent a promising class of neo-clerodane diterpenoids with demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the existing body of research on S. barbata provides a strong foundation for further investigation. The detailed isolation protocols and compiled bioactivity data in this guide offer a valuable starting point for researchers aiming to explore the therapeutic potential of these natural products. Future studies should focus on the synthesis of this compound and its analogues to enable more extensive structure-activity relationship studies and to further unravel their mechanisms of action, with the ultimate goal of developing novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic Insight into Terpenoid Biosynthesis and Functional Characterization of Three Diterpene Synthases in Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. Two new neoclerodane diterpenoids from Scutellaria barbata D. Don growing in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of the effect and mechanism of Scutellaria barbata D. Don in the treatment of ovarian cancer based on network pharmacology and in vitro experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Scutellaria baicalensis Extract for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Biological Activities and Mechanisms of Scutellaria baicalensis Extract

Scutellaria baicalensis, commonly known as Chinese skullcap or Huang-Qin, is a perennial herb with a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, respiratory infections, and liver conditions.[1][2] Modern scientific research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a wealth of bioactive compounds with potent pharmacological activities. This technical guide provides a comprehensive overview of the current scientific literature on Scutellaria baicalensis extract (SBE), with a focus on its active constituents, quantitative biological data, experimental methodologies, and key signaling pathways.

Active Compounds

The primary bioactive constituents of Scutellaria baicalensis root are flavonoids, which are a class of polyphenolic secondary metabolites in plants.[3] The most abundant and well-studied of these are:

-

Baicalin: A flavone glycoside.[3]

-

Baicalein: The aglycone of baicalin.[3]

-

Wogonin: A mono-flavonoid.[4]

-

Oroxylin A: A flavonoid.[5]

These compounds have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective effects.[1][5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of Scutellaria baicalensis extract and its primary active compounds from various in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Scutellaria baicalensis Extract and its Active Compounds

| Compound/Extract | Animal Model | Condition | Dosage | Key Findings | Reference |

| Scutellaria baicalensis Flavonoid-Enriched Extract (FESR) | Mice | Influenza A Virus-Induced Acute Lung Injury | 50, 100, 200 mg/kg (intragastric) | Increased survival rate (67% at 200 mg/kg), decreased lung index, and reduced lung virus titers. | [6] |

| Baicalin | Rats | High-Fat Diet-Induced Obesity | 80 mg/kg/day (IP) | Significantly reduced body weight, free fatty acids, TNF-α, and serum cholesterol. | [7] |

| Baicalin | Mice | Collagen-Induced Arthritis | 100 mg/kg/day (IP) for 7 days | Markedly reduced ankle swelling and inhibited splenic Th17 cell population. | [7] |

| Baicalin | Rats | Streptozotocin-Induced Diabetes | 120 mg/kg for 30 days | Attenuated mitochondrial damage. | [7] |

| Baicalein | Mice | Pristane-Induced Lupus Glomerulonephritis | Not specified | Alleviated lupus glomerulonephritis over two months. | [8] |

| Baicalein | Rats | COVID-19 (hACE2 transgenic mice) | 200 mg/kg (oral) | Significantly inhibited body weight loss, viral replication, and relieved lung tissue lesions. | [9] |

Table 2: In Vitro Anti-Inflammatory and Antioxidant Activity

| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |

| Baicalein | Lipoxygenase Inhibition | 128.20 ± 3.39 µg/ml | [10] | |

| Baicalein | Xanthine Oxidase Inhibition | 144.23 ± 2.04 µg/ml | [10] | |

| Baicalin | DPPH Radical Scavenging | 16.4 µg/ml | [11] | |

| Baicalein | IL-6 Production Inhibition | LPS-stimulated THP-1 cells | 88 µg/mL | [12] |

| Baicalin | IL-6 Production Inhibition | LPS-stimulated THP-1 cells | 578 µg/mL | [12] |

| S. baicalensis Flavonoids | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition at 10, 40, 70, and 100 µg/mL | [3] |

Table 3: In Vitro Anticancer Activity

| Compound | Cancer Cell Line | Assay | IC50 / EC50 | Reference |

| Wogonin | SW48 (Colorectal Cancer) | WST-1 Cell Viability | >100 µM (negligible against normal CCD-18Co cells) | [13] |

| Wogonin | A549 (Lung Adenocarcinoma) | Cell Viability | Significant inhibition | [14] |

| Wogonin | HCT-116 (Colorectal Cancer) | Apoptosis Induction | Effective induction | [14] |

| Wogonin | Ovarian Cancer Cells | Cell Proliferation | Dramatic decrease | [14] |

| Baicalein | EC-109 (Esophageal Squamous Cell Carcinoma) | MTT Assay | Growth inhibition | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for further research.

High-Performance Liquid Chromatography (HPLC) for Quantification of Flavonoids

This method is used for the separation and quantification of major flavonoids in Scutellaria baicalensis extract.

-

Instrumentation: Agilent HPLC system or equivalent.[16]

-

Column: Phenomenex Synergi 4μ Hydro-RP 80A C18 column (150 mm × 4.6 mm, 4 µm).[16]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and methanol (B) is used. The gradient elution is as follows: 30–40% B (0–10 min), 40–50% B (10–20 min), 50% B (20–30 min), 50–60% B (30–40 min), 60–80% B (40–60 min), 80-30% B (60-61 min), and 30% B (61-75 min).[16]

-

Flow Rate: 1 mL/min.[16]

-

Column Temperature: 30°C.[16]

-

Detection: UV detector at 275 nm.[16]

-

Injection Volume: 10 µL.[16]

-

Sample Preparation: Crude extract is prepared by ultrasonic extraction with a liquid-to-solid ratio of 49.57:1 for 55.76 minutes at 44.21°C. The extract is then filtered before injection.[16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound or extract.

-

Reagents: DPPH-ethanol solution (0.1260 mg/ml), ethanol, test compound (baicalin), and positive controls (ascorbic acid, BHT).[11]

-

Procedure:

-

A specific volume of the test compound is added to a test tube.

-

2.0 ml of DPPH-ethanol solution is added.

-

The mixture is diluted to a final volume of 5.0 ml with ethanol.

-

The reactants are mixed thoroughly and incubated in the dark at room temperature for 20 minutes.

-

The absorbance is measured at 517 nm using a UV spectrophotometer.

-

A blank is prepared with all reagents except the test compound.

-

-

Calculation: The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined.[11]

Cell Viability Assay (WST-1)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Lines: SW48 (colorectal cancer) and CCD-18Co (normal colon) cells.[13]

-

Reagent: WST-1 reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compound (e.g., wogonin) for a specified period.

-

WST-1 reagent is added to each well and incubated according to the manufacturer's instructions.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

-

Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[13]

Signaling Pathways

The therapeutic effects of Scutellaria baicalensis extract and its active compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Scutellaria Baicalensis and its Many Clinical Uses [casi.org]

- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo effect of quantified flavonoids-enriched extract of Scutellaria baicalensis root on acute lung injury induced by influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective and therapeutic effects of Scutellaria baicalensis and its main active ingredients baicalin and baicalein against natural toxicities and physical hazards: a review of mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The comprehensive study on the therapeutic effects of baicalein for the treatment of COVID-19 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A flavone, Wogonin from Scutellaria baicalensis inhibits the proliferation of human colorectal cancer cells by inducing of autophagy, apoptosis and G2/M cell cycle arrest via modulating the PI3K/AKT and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. admaconcology.com [admaconcology.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Scutebata E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Scutebata E, a neoclerodane diterpenoid isolated from the plant Scutellaria barbata. This document summarizes the available quantitative data on its cytotoxic effects, outlines the likely experimental protocols used for its evaluation, and discusses potential mechanisms of action based on current research.

Introduction to this compound and Cytotoxicity Screening

This compound is a novel natural compound derived from Scutellaria barbata, a plant with a history in traditional medicine for treating various ailments, including cancer.[1][2][3][4] Initial screening for cytotoxicity is a critical first step in the evaluation of any new compound for its potential as a therapeutic agent, particularly in oncology.[5] This process determines the concentration at which a substance exhibits toxic effects on living cells, providing essential dose-response information and guiding further research.[6] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a drug required to inhibit a biological process by 50%.[2][7][8]

Quantitative Cytotoxicity Data

The initial in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The compound has demonstrated what is described as "weak" cytotoxic activity.[9][10][11][12] The reported IC50 values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| LoVo | Colon Cancer | 61.23 | [9] |

| K562 | Chronic Myelogenous Leukemia | 35.11 - 42.73 | [10][11] |

| MCF-7 | Breast Cancer | > 100 | [9] |

| SMMC-7721 | Hepatoma | > 100 | [9] |

| HCT-116 | Colon Cancer | > 100 | [9] |

Experimental Protocols

The primary method cited for determining the cytotoxicity of this compound is the MTT assay.[13] This colorimetric assay is a standard and widely used method for assessing cell viability.

General MTT Assay Protocol for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium rings of the yellow MTT salt into a dark blue, insoluble formazan precipitate.[11] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., LoVo, K562)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density. Plates are then incubated to allow for cell attachment and growth.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound. Control wells containing untreated cells and vehicle-treated cells are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.

-

MTT Addition: Following the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.[2]

Bioassay-Guided Isolation

This compound was identified through a process known as bioassay-guided isolation. This involves separating the chemical constituents of a natural extract and testing the biological activity of the resulting fractions to pinpoint the active compounds.

Potential Mechanisms of Action

While the precise signaling pathways affected by this compound have not yet been elucidated, the broader extracts of its source, Scutellaria barbata, are known to exert anti-tumor effects by modulating multiple signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and inflammation, and it is plausible that this compound contributes to the overall activity of the plant extract through similar mechanisms.

The active components in Scutellaria barbata have been shown to inhibit key signaling pathways such as:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased tumor cell growth and survival.[1]

-

MAPK Pathway: This includes the inhibition of ERK, JNK, and p38, which suppresses tumor cell proliferation.[1]

-

NFκB Pathway: By inhibiting this pathway, the production of pro-inflammatory cytokines is reduced, which can in turn inhibit tumor cell growth.[1]

Further research is required to determine if this compound specifically targets one or more of these pathways.

Conclusion and Future Directions

The initial cytotoxicity screening of this compound indicates that it possesses weak cytotoxic activity against several human cancer cell lines. The available data, primarily from MTT assays, provide a foundational understanding of its dose-dependent effects. While the specific molecular targets and signaling pathways of this compound remain to be fully elucidated, the known anti-cancer mechanisms of Scutellaria barbata extracts suggest potential avenues for further investigation.

Future research should focus on:

-

Confirming the cytotoxic effects of this compound in a broader range of cancer cell lines.

-

Investigating its mechanism of action, including its effects on the cell cycle, apoptosis, and key cancer-related signaling pathways.

-

Exploring potential synergistic effects when combined with other chemotherapeutic agents.

This technical guide serves as a summary of the current, publicly available data on the initial cytotoxicity screening of this compound, providing a valuable resource for researchers in the field of natural product-based drug discovery.

References

- 1. maxapress.com [maxapress.com]

- 2. In Vitro and In Vivo Antitumor Activity of Scutellaria barbate Extract on Murine Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Azumamides A-E: Isolation, Synthesis, Biological Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scutebata F | C30H37NO9 | CID 44604691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CAS:1207181-61-0 | Manufacturer ChemFaces [chemfaces.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Bioassay-guided isolation of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assessment of Scutellaria baicalensis Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis, a flowering plant native to East Asia, has a long history of use in traditional medicine. Modern scientific investigation has focused on its potential as a source of novel therapeutic agents, particularly in oncology. Various extracts and isolated flavonoid compounds from the root of S. baicalensis, such as baicalin, baicalein, and wogonin, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in malignant cells, making them promising candidates for further drug development.[1][2][4][5]

This document provides a detailed protocol for assessing the cytotoxicity of Scutellaria baicalensis extracts, compiling methodologies from various studies to offer a comprehensive guide for researchers.

Data Presentation: Cytotoxic Effects of Scutellaria baicalensis Extracts on Cancer Cell Lines

The following table summarizes the cytotoxic activity of various Scutellaria baicalensis extracts as reported in the literature. This data provides a comparative overview of the concentrations required to inhibit cancer cell growth.

| Cell Line | Extract Type | Assay | Effective Concentration / IC50 | Duration of Treatment | Reference |

| AGS (Human gastric adenocarcinoma) | Flavonoid Extract (FSB) | MTT | IC50: ~100 µg/mL | 24 hours | [2] |

| SK-Hep-1 (Human hepatocellular carcinoma) | Ethanol Extract (SBE) | MTT | Significant inhibition at 250 and 500 µg/mL | 24 hours | [5] |

| H1299 and H1975 (EGFR TKI-resistant human lung cancer) | Ethanol Extract (ESB) | MTT, Trypan Blue | Dose-dependent decrease in cell viability | 24 - 72 hours | [4] |

| A549, SK-LU-1, SK-MES-1 (Human lung cancer) | Crude Ethanolic Extract | Cytotoxicity assays | Selectively toxic to cancer cells vs. normal fibroblasts | Not specified | [1] |

| Human malignant brain tumor cells | Ethanolic Extract | AlamarBlue™ | 100 µg/mL showed cytotoxic effects | 48 hours | [3] |

| Ovarian Cancer Cells (CSC and CRC) | Extract (SbE) | MTT | 200 µg/mL to 400 µg/mL decreased cell viability | 24 hours | [6] |

Experimental Protocols: Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

1. Materials and Reagents

-

Scutellaria baicalensis extract (e.g., ethanolic extract)

-

Cancer cell line of interest (e.g., A549, AGS, SK-Hep-1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Culture and Seeding

-

Maintain the selected cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete medium.[5][6]

-

Incubate the plate for 24 hours to allow for cell attachment.[6]

3. Treatment with Scutellaria baicalensis Extract

-

Prepare a stock solution of the Scutellaria baicalensis extract in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the extract in complete culture medium to achieve the desired final concentrations (e.g., 0, 15.625, 31.25, 62.5, 125, 250, 500, and 1000 µg/mL).[5]

-

After the 24-hour incubation period for cell attachment, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of the extract to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and a negative control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]

4. MTT Assay and Data Analysis

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve to determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway

Caption: Signaling pathways in S. baicalensis-induced apoptosis.

References

- 1. The ethanol extract of Scutellaria baicalensis and the active compounds induce cell cycle arrest and apoptosis including upregulation of p53 and Bax in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Korean Scutellaria baicalensis Georgi flavonoid extract induces mitochondrially mediated apoptosis in human gastric cancer AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-cancer effect of Scutellaria baicalensis in combination with cisplatin in human ovarian cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Scutellaria barbata E. in Human Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer effects of Scutellaria barbata E. (also known as Ban Zhi Lian) extracts in various human cancer cell lines. The accompanying protocols offer detailed methodologies for key experiments to assess its efficacy and mechanisms of action.

Scutellaria barbata has a long history in traditional Chinese medicine for the treatment of various ailments, including cancer.[1][2] Modern scientific research has begun to elucidate the molecular mechanisms underlying its anti-neoplastic properties. Extracts from this plant have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at various checkpoints.[3][4][5] The anti-cancer activity is attributed to a variety of active compounds, including flavonoids and diterpenoids.

The data presented herein is a synthesis of findings from multiple studies, intended to serve as a valuable resource for researchers investigating the potential of Scutellaria barbata as a source for novel anti-cancer therapeutics.

Data Presentation

The following tables summarize the quantitative effects of Scutellaria barbata extracts on various human cancer cell lines.

Table 1: Cytotoxicity of Scutellaria barbata Extract (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Extract Type | Reference |

| A549 | Lung Cancer | 210 | Ethanol | [2][6] |

| SW620 | Colon Cancer | 65 | Chloroform | [4][7] |

| HeLa | Cervical Cancer | 504 | Chloroform | |

| HT-3 | Cervical Cancer | 525 | Chloroform | |

| SMMC-7721 | Hepatocellular Carcinoma | 44,260 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 42,190 | Not Specified | |

| Huh7 | Hepatocellular Carcinoma | 52,010 | Not Specified | |

| PC-3 | Prostate Cancer | 98.44 (24h), 56.39 (48h) | Not Specified | [8] |

| DU145 | Prostate Cancer | 118.2 (24h), 66.51 (48h) | Not Specified | [8] |

Table 2: Induction of Apoptosis by Scutellaria barbata Extract

| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Reference |

| SW620 | Colon Cancer | 25 µg/mL ECSB | 11.54 | [4] |

| SW620 | Colon Cancer | 50 µg/mL ECSB | 33.53 | [4] |

| SW620 | Colon Cancer | 75 µg/mL ECSB | 65.12 | [4] |

| CL1-5 | Lung Cancer | 0.5 mg/mL SB for 24h | Significant increase | [3] |

| HT-29 | Colon Cancer | SPS2p | Elevated apoptosis rate | [9] |

ECSB: Chloroform fraction of Scutellaria barbata; SB: Scutellaria barbata; SPS2p: Water-soluble polysaccharide from Scutellaria barbata

Table 3: Cell Cycle Arrest Induced by Scutellaria barbata Extract

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| CL1-5 | Lung Cancer | 0.5 mg/mL SB for 24h | G2/M arrest (10.82% to 21.3%) | [3] |

| HT-29 | Colon Cancer | 0.5-2.5 mg/mL EESB | S phase reduction | [10] |

| LNCaP | Prostate Cancer | BZL101 | G2/M arrest | [11] |

| MCF7 | Breast Cancer | BZL101 | G1 arrest | [11] |

| MDA-MB-231 | Breast Cancer | BZL101 | S phase arrest | [11] |

| PC3 | Prostate Cancer | BZL101 | S phase arrest | [11] |

SB: Scutellaria barbata; EESB: Ethanol extract of Scutellaria barbata; BZL101: Aqueous extract of Scutellaria barbata

Table 4: Modulation of Key Signaling Proteins by Scutellaria barbata Extract

| Cell Line | Cancer Type | Protein | Effect | Reference |

| SW620 | Colon Cancer | Bax/Bcl-2 ratio | Upregulation | [4][7] |

| SW620 | Colon Cancer | Cyclin D1, CDK4 | Decrease | [4][7] |

| CL1-5 | Lung Cancer | Cleaved PARP, Cleaved Caspase 3 | Increase | [3] |

| CL1-5 | Lung Cancer | SIRT1, PCNA, CD31, Bcl-2 | Decrease | [3] |

| HT-29 | Colon Cancer | p-AKT/AKT ratio | Decrease | [9] |

| LNCaP | Prostate Cancer | Cyclin B1, CDK1, Androgen Receptor | Decrease | [11] |

| MDA-MB-231 | Breast Cancer | Cyclin A2, CDK2 | Decrease | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Scutellaria barbata extract on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Scutellaria barbata extract, dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the Scutellaria barbata extract in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the solvent used to dissolve the extract).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with Scutellaria barbata extract using flow cytometry.

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

Scutellaria barbata extract

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Scutellaria barbata extract for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-